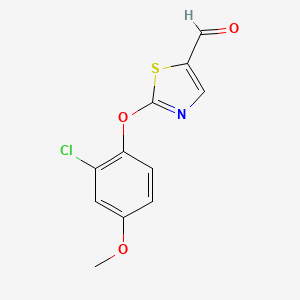
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-cyano-5-hydroxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The pyridyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Formation of 3-(2-Pyridyl)-5-(3-cyano-5-oxophenyl)-1,2,4-oxadiazole.
Reduction: Formation of 3-(2-Pyridyl)-5-(3-aminomethyl-5-hydroxyphenyl)-1,2,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-hydroxyphenyl)-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(3-cyano-4-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole stands out due to the presence of both the cyano and hydroxy groups on the phenyl ring, which confer unique chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H8N4O2 |
|---|---|
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
3-hydroxy-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-5-10(7-11(19)6-9)14-17-13(18-20-14)12-3-1-2-4-16-12/h1-7,19H |
Clave InChI |
UKKLPIZBJBUQSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B8429564.png)


![2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol](/img/structure/B8429573.png)






